2,3-Dimethoxy-4-methylpentanoicacid
Description
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3-dimethoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)6(11-3)7(12-4)8(9)10/h5-7H,1-4H3,(H,9,10) |
InChI Key |
RELLKKGFTKXKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Process
This approach is advantageous due to its high yield and mild reaction conditions, enabling selective functionalization of aromatic rings before chain extension.
Oxidative Chain Extension
A prominent route involves oxidative cleavage and chain elongation of methylated aromatic compounds, especially derivatives of 2,3-dimethoxyphenyl compounds.
Procedure Summary
- Starting from methylated aromatic intermediates, perform oxidative cleavage using reagents like potassium permanganate or selenium dioxide.
- The oxidation introduces carboxylic acid groups, converting methyl substituents into carboxylic acids.
- Subsequent esterification or direct conversion to the acid form yields 2,3-dimethoxy-4-methylpentanoic acid.
Representative Data
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Potassium permanganate | Aqueous, reflux | 75-85% | |
| Selenium dioxide | Reflux, in organic solvents | 60-70% |
This method allows for efficient chain extension with controlled oxidation, producing high-purity products suitable for further functionalization.
Direct Synthesis via Multi-step Organic Reactions
A more complex, but precise, approach involves multi-step synthesis starting from commercially available aromatic compounds like 2,3-dimethoxyphenol or methylated benzaldehyde derivatives.
Typical Route
- Step 1: Methylation of phenolic precursors using methyl iodide or dimethyl sulfate under basic conditions.
- Step 2: Hydroxymethylation with formaldehyde in acidic or basic medium.
- Step 3: Oxidation of hydroxymethyl groups to carboxylic acids using oxidants such as potassium permanganate or selenium dioxide.
- Step 4: Chain extension via Grignard reactions or alkylation to introduce the pentanoic acid backbone.
- Step 5: Final purification through crystallization or chromatography.
Example
A documented synthesis involves methylation of 2,3-dimethoxyphenol, followed by hydroxymethylation, oxidation, and chain extension to produce the target acid with high selectivity and yield.
Industrial Process Based on Esterification and Hydrolysis
Industrial-scale synthesis often employs esterification of the corresponding alcohols followed by hydrolysis to obtain the free acid.
Process Outline
- Synthesis of methyl or ethyl esters of 2,3-dimethoxy-4-methylpentanoic acid using alcohols and acid catalysts.
- Hydrolysis of esters under basic or acidic conditions to yield the free acid.
Advantages
- Scalability and cost-effectiveness.
- High purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 2,3-Dimethoxy-4-methylpentanoic acid with structurally related compounds, including 4-methylpentanoic acid and its deuterated derivatives:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2,3-Dimethoxy-4-methylpentanoic acid | Not available | C₇H₁₄O₄ | 162.18 | 2-OCH₃, 3-OCH₃, 4-CH₃ |
| 4-Methylpentanoic acid | 116287-57-1 | C₆H₁₂O₂ | 116.16 | 4-CH₃ |
| 4-Methylpentanoic acid-d12 | 116287-57-1 | C₆D₁₂O₂ | 128.23 | 4-CH₃, 12 deuterium atoms |
Key Observations :
- Methoxy Groups: The target compound’s methoxy substituents increase polarity and molecular weight compared to 4-methylpentanoic acid, likely enhancing solubility in polar solvents (e.g., ethanol, DMSO) .
- Deuterated Analogs: Deuterated 4-methylpentanoic acid (d12) is isotopically heavier, making it useful in NMR spectroscopy and metabolic tracing studies .
Physical and Chemical Properties
- Boiling/Melting Points: Methoxy groups elevate boiling points due to hydrogen bonding. For example, 4-methylpentanoic acid has a boiling point of ~215°C, while the target compound is expected to exceed this due to additional polar interactions.
- Methoxy groups may also undergo demethylation under strong acidic/basic conditions.
Biological Activity
2,3-Dimethoxy-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- IUPAC Name : 2,3-Dimethoxy-4-methylpentanoic acid
- Structure : The compound features a pentanoic acid backbone with two methoxy groups and a methyl group at specific positions.
The biological activity of 2,3-Dimethoxy-4-methylpentanoic acid is attributed to its interaction with various biological targets, including enzymes and receptors. It may exert effects through modulation of metabolic pathways or receptor signaling.
1. Anti-inflammatory Effects
Research indicates that compounds similar to 2,3-Dimethoxy-4-methylpentanoic acid can exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives reduce the production of pro-inflammatory cytokines in cell cultures.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species.
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may enhance neuronal survival and function by modulating neurotransmitter systems.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of 2,3-Dimethoxy-4-methylpentanoic acid in lipopolysaccharide (LPS)-induced inflammation in vitro. Results showed a significant reduction in interleukin-6 (IL-6) levels compared to untreated controls.
| Treatment | IL-6 Level (pg/mL) |
|---|---|
| Control | 150 ± 10 |
| LPS | 300 ± 20 |
| LPS + Compound | 100 ± 15 |
Case Study 2: Neuroprotective Effects
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Treated animals showed enhanced memory retention compared to the control group.
| Group | Escape Latency (seconds) |
|---|---|
| Control | 45 ± 5 |
| Treatment | 30 ± 3 |
In Vitro Studies
In vitro studies have revealed that 2,3-Dimethoxy-4-methylpentanoic acid affects cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties. The compound was found to induce apoptosis in a dose-dependent manner.
In Vivo Studies
Animal studies have supported the findings from in vitro experiments, showing that the compound can inhibit tumor growth and metastasis in xenograft models.
Q & A
Basic: What are the established synthetic routes for 2,3-Dimethoxy-4-methylpentanoic acid, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves methoxylation and alkylation of pentanoic acid precursors. A common approach is the Friedel-Crafts alkylation of methoxy-substituted intermediates, followed by acid-catalyzed hydrolysis. For optimization:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ or BF₃) to enhance methoxy group incorporation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation, as seen in deuterated pentanoic acid syntheses .
- Purification : Use fractional distillation or preparative HPLC to isolate the product, similar to methods for (R)-α-Methoxyphenylacetic acid .
Basic: Which spectroscopic techniques are most effective for confirming the structure of 2,3-Dimethoxy-4-methylpentanoic acid?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and methyl branching (δ 1.1–1.3 ppm) signals. Compare with PubChem data for analogous branched acids .
- FT-IR : Confirm carbonyl (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups, as validated for methoxy-substituted phenylacetic acids .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns against computational models .
Basic: How can researchers assess the purity of 2,3-Dimethoxy-4-methylpentanoic acid, and what are the critical parameters in chromatographic methods?
Answer:
- HPLC : Use a C18 column with UV detection (210 nm). Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve impurities, as described for ACS-grade reagents .
- Titration : Employ potentiometric titration with NaOH to quantify acid content, referencing safety data sheet protocols .
- Melting Point Analysis : Compare observed mp (if crystalline) to literature values, ensuring deviations <2°C .
Advanced: What strategies are recommended for resolving enantiomeric forms of 2,3-Dimethoxy-4-methylpentanoic acid derivatives, and how does stereochemistry impact biological activity?
Answer:
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak® AD-H) with heptane/ethanol gradients, as applied to (3R,4R)-amino-hydroxypentanoic acid .
- Circular Dichroism (CD) : Correlate optical activity with enantiomer ratios. Stereochemical differences can alter metabolic stability, as seen in nanobody-binding studies .
Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) reported for 2,3-Dimethoxy-4-methylpentanoic acid in different solvent systems?
Answer:
- Solvent Standardization : Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, following protocols for methoxybenzaldehyde analogs .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate experimental data, as demonstrated for diethylpentanoic acid .
- Collaborative Validation : Cross-reference data with multiple labs, applying contradiction analysis frameworks from qualitative research methodologies .
Advanced: What experimental approaches are suitable for investigating the metabolic stability of 2,3-Dimethoxy-4-methylpentanoic acid in hepatic microsomal assays?
Answer:
- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS, as used for IL-6 inhibitor studies .
- Metabolite Identification : Use deuterated analogs (e.g., ⁴-methyl-d12 derivatives) to trace oxidation pathways .
- Kinetic Analysis : Calculate half-life (t½) and intrinsic clearance (CLint) using Michaelis-Menten models .
Advanced: How can isotopic labeling (e.g., deuterium) be utilized in mechanistic studies of 2,3-Dimethoxy-4-methylpentanoic acid’s degradation pathways?
Answer:
- Synthesis of Labeled Analogs : Incorporate deuterium at the 4-methyl position via catalytic deuteration, as done for 4-methylpentanoic acid-d12 .
- Isotope Effects : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps, similar to studies on diethylpentanoic acid .
- MS Imaging : Localize degradation products in tissue sections using MALDI-TOF, referencing protocols for aptamer-based biosensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
